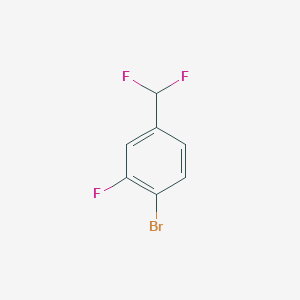

1-Bromo-4-(difluoromethyl)-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFLYOWMGULWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-70-5 | |

| Record name | 1-bromo-4-(difluoromethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-4-(difluoromethyl)-2-fluorobenzene CAS number and properties

An In-Depth Technical Guide to 1-Bromo-4-(difluoromethyl)-2-fluorobenzene for Advanced Chemical Synthesis

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and unique binding affinities, making them highly sought after in the development of novel pharmaceuticals and advanced materials.[1][2] Within this context, this compound has emerged as a key building block. Its trifunctionalized aromatic core—featuring a reactive bromine atom, a bioisosteric difluoromethyl group, and a modulating fluorine atom—offers a powerful platform for constructing complex molecular architectures.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its properties, its synthetic utility, and the practical considerations for its safe and effective use in the laboratory.

Compound Identification and Core Physicochemical Properties

The unique identity and behavior of any chemical reagent are fundamentally defined by its physical and chemical properties. For this compound, these properties dictate its handling, reaction conditions, and purification strategies.

CAS Number: 749932-17-0[3][4][5]

Molecular Structure: The molecule consists of a benzene ring substituted with a bromine atom at position 1, a fluorine atom at position 2, and a difluoromethyl group at position 4. This specific arrangement of substituents dictates its reactivity profile, particularly for metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃ | [3] |

| Molecular Weight | 225.01 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.676 g/mL at 25 °C | |

| Refractive Index | n20/D 1.495 | |

| Flash Point | 76.7 °C (170.1 °F) | |

| SMILES String | FC(F)c1ccc(Br)cc1F | |

| InChI Key | WRTTUKLMUOEXBS-UHFFFAOYSA-N |

Safety, Handling, and Storage: A Self-Validating Protocol

Trustworthiness in experimental science begins with safety. A thorough understanding of a reagent's hazards is not merely a regulatory requirement but a prerequisite for reproducible and reliable results. The information presented here is synthesized from supplier safety data sheets.

GHS Hazard Classification: This compound is classified as hazardous. The pictograms and hazard statements provide an immediate visual and textual understanding of the primary risks.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Hazard Classifications | Acute Toxicity, Oral | Category 4 |

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2 | |

| Specific Target Organ Toxicity | Single Exposure, Category 3 (Respiratory System) |

Source: Sigma-Aldrich Safety Data

Workflow for Safe Handling and Use

The following diagram outlines a mandatory workflow for handling this compound. This protocol is designed as a self-validating system to minimize exposure and ensure laboratory safety.

Caption: A logical workflow for the safe handling of this compound.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Synthesis and Reactivity Profile

Plausible Synthetic Route

While specific proprietary synthesis routes may vary, a logical approach to producing this compound involves late-stage difluoromethylation of a suitable precursor.[6] A common strategy would be the bromination of a commercially available difluoromethyl-fluorobenzene derivative. The directing effects of the existing substituents are critical for achieving the desired regiochemistry.

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of this reagent is derived from the distinct reactivity of its functional groups:

-

Aryl Bromide: The carbon-bromine bond is the primary site for synthetic transformations. It is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to modern drug discovery for their reliability in forming carbon-carbon and carbon-heteroatom bonds.[1]

-

Difluoromethyl Group (-CHF₂): This group is prized as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups. It is generally stable under many reaction conditions but can influence the electronic properties of the aromatic ring. Its moderate lipophilicity and ability to act as a hydrogen bond donor enhance its utility in tuning the pharmacokinetic properties of drug candidates.[1][6]

-

Aryl Fluoride: The fluorine atom at the 2-position influences the reactivity of the C-Br bond through its electron-withdrawing inductive effect, potentially facilitating oxidative addition in catalytic cycles. It also provides an additional point for molecular diversification, although the C-F bond is significantly less reactive than the C-Br bond.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

A primary application for this building block is in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures, which are prevalent motifs in approved drugs.[2] The reaction couples the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

The diagram below illustrates the generalized catalytic cycle for this key transformation.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction using the title compound.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for coupling this compound with a generic arylboronic acid.

Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas supply

Experimental Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

-

Causality: Using a flame-dried flask under an inert atmosphere prevents moisture from deactivating the catalyst and hydrolyzing the boronic acid. The excess boronic acid ensures the complete consumption of the limiting bromide reagent. The base is essential for the transmetalation step.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask.

-

Causality: Pd(0) is the active catalytic species. A 3 mol% loading is typically sufficient for efficient catalysis while minimizing cost and residual palladium in the product.

-

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is critical; oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.

-

-

Reaction: Heat the mixture to 90-100 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Causality: This standard workup removes inorganic salts and the bulk of the solvent. Chromatography is necessary to separate the pure product from unreacted starting materials, catalyst residues, and any side products.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern chemical synthesis. Its well-defined reactivity, centered on the versatile aryl bromide handle, combined with the beneficial physicochemical properties imparted by the difluoromethyl and fluoro groups, makes it an invaluable asset for researchers in drug discovery and materials science. A comprehensive understanding of its properties, safety protocols, and reaction mechanisms, as detailed in this guide, is essential for harnessing its full potential to create novel and impactful molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved January 21, 2026, from [Link]

-

XD BIOCHEMS. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene: Innovative compounds show potential in multiple areas. Retrieved January 21, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, July 27). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved January 21, 2026, from [Link]

-

Restek. (n.d.). 1-Bromo-4-fluorobenzene. EZGC Method Translator. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.

- Gill, D. M., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7134-7163. DOI:10.1039/D1CS00360G

-

Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved January 21, 2026, from [Link]

-

Restek. (n.d.). 1-Bromo-4-fluorobenzene. EZGC Method Translator. Retrieved January 21, 2026, from [Link]

- Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3749-3771.

Sources

- 1. innospk.com [innospk.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 749932-17-0|4-Bromo-1-(difluoromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-1-difluoromethyl-2-fluorobenzene - CAS:749932-17-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene in Modern Chemistry

This compound is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and a difluoromethyl group—on the benzene ring makes it a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom and the difluoromethyl group, a bioisostere of hydroxyl and thiol groups, can profoundly influence the physicochemical and biological properties of the parent molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols and insights into the chemical principles that underpin these methodologies.

Primary Synthetic Pathway: A Two-Step Approach via a Benzaldehyde Intermediate

The most established and reliable synthetic route to this compound proceeds through a two-step sequence involving the preparation of a key intermediate, 4-Bromo-2-fluorobenzaldehyde, followed by a deoxofluorination reaction to install the difluoromethyl group.

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

The synthesis of this crucial aldehyde intermediate can be approached from several angles, with the choice of method often depending on the availability of starting materials and desired scale.

Method A: Oxidation of (4-Bromo-2-fluorophenyl)methanol

This method involves the oxidation of the corresponding benzyl alcohol.

-

Rationale: The oxidation of primary alcohols to aldehydes is a fundamental and well-controlled transformation in organic synthesis. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common and effective choice for this purpose. The reaction is typically high-yielding and proceeds under mild conditions.

-

Experimental Protocol:

-

To a stirred solution of (4-bromo-2-fluorophenyl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2-fluorobenzaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure aldehyde.

-

Method B: Bromination of 4-Fluorobenzaldehyde

An alternative approach involves the direct bromination of commercially available 4-fluorobenzaldehyde.

-

Rationale: This method leverages an electrophilic aromatic substitution reaction. The fluorine atom is an ortho-, para-director, and the formyl group is a meta-director and a deactivating group. The bromine will therefore preferentially add to the position ortho to the fluorine and meta to the formyl group, which is the desired C4 position. A Lewis acid catalyst such as iron(III) bromide is typically required to polarize the bromine molecule and facilitate the reaction.[1]

-

Experimental Protocol:

-

To a solution of 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath and slowly add bromine (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield 4-Bromo-2-fluorobenzaldehyde.

-

Table 1: Comparison of Synthesis Methods for 4-Bromo-2-fluorobenzaldehyde

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| A: Oxidation | (4-Bromo-2-fluorophenyl)methanol | PCC, DCM | High | Mild conditions, high yield. | Requires synthesis of the starting alcohol. |

| B: Bromination | 4-Fluorobenzaldehyde | Br₂, FeBr₃ | Moderate to Good | Readily available starting material. | Potential for isomeric impurities, handling of bromine. |

Step 2: Deoxofluorination of 4-Bromo-2-fluorobenzaldehyde

The conversion of the aldehyde functionality in 4-Bromo-2-fluorobenzaldehyde to the difluoromethyl group is a critical step. This is typically achieved through deoxofluorination, where the carbonyl oxygen is replaced by two fluorine atoms. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.

-

Causality of Experimental Choice: DAST is a versatile and effective deoxofluorinating agent for aldehydes and ketones. The reaction proceeds via a nucleophilic attack of the carbonyl oxygen on the sulfur atom of DAST, followed by an intramolecular fluoride transfer and elimination of diethylaminosulfoxide to form the geminal difluoride. While other reagents like sulfur tetrafluoride (SF₄) can also be used, DAST is generally preferred in laboratory settings due to its easier handling as a liquid, although it should still be handled with care due to its reactivity with water. Deoxo-Fluor®, a more thermally stable alternative to DAST, can also be employed.

-

Self-Validating Protocol: The progress of the deoxofluorination can be monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of a new, typically less polar, spot for the difluoromethylated product. The final product can be characterized by NMR spectroscopy, where the difluoromethyl group will exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms, and a corresponding signal in the ¹⁹F NMR spectrum.

-

Detailed Experimental Protocol:

-

In a fume hood, to a solution of 4-Bromo-2-fluorobenzaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, inert-atmosphere flask, cool the solution to 0 °C using an ice bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 equivalents) dropwise to the stirred solution. Caution: DAST reacts violently with water and should be handled with extreme care.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate, stirring vigorously to neutralize the acidic byproducts.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to afford the pure this compound.

-

Diagram 1: Overall Synthesis Pathway

Caption: Conceptual workflow for direct C-H difluoromethylation.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation and subsequent deoxofluorination of 4-Bromo-2-fluorobenzaldehyde. This pathway offers good overall yields and is amenable to laboratory-scale synthesis. While direct C-H difluoromethylation presents a more convergent and elegant approach, challenges in regioselectivity currently make it a less predictable method for obtaining the specific desired isomer. Future research in the field of C-H activation and regioselective radical reactions may lead to the development of more efficient and direct methods for the synthesis of this and other valuable fluorinated aromatic compounds, further empowering researchers in the design and discovery of novel molecules with enhanced properties.

References

-

Organic Syntheses Procedure: 1-bromo-2-fluorobenzene. Organic Syntheses. Available at: [Link].

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis. (2002).

- Substituted bromofluorobenzene derivatives and process for its manufacture.

- Difluoromethylation site-selectivity with different radical-mediated methods.

- A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. (2012).

- Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- Process for the preparation of p-bromofluorobenzene.

- Process for the preparation of 1-bromo-3,5-difluorobenzene.

- 4 - Organic Syntheses Procedure. Organic Syntheses.

- ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds.

- Process for the synthesis of organic compounds.

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021).

- Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)

- Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. Current Organic Synthesis.

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

- 1-Bromo-4-fluorobenzene. Wikipedia.

- A kind of preparation method of 1,3-dibromo-4-fluorobenzene.

- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene. Santa Cruz Biotechnology.

- 1-Bromo-5-(difluoromethyl)-2-fluorobenzene.

- TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry Co., Ltd.

- 1-Bromo-2-fluorobenzene. PubChem.

- Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. (2025).

- 4-Bromo-2-fluorobenzaldehyde. Sigma-Aldrich.

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

A Comprehensive Technical Guide to 1-Bromo-4-(difluoromethyl)-2-fluorobenzene for Advanced Chemical Synthesis

This guide provides an in-depth analysis of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, a key building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, spectral characteristics, reactivity, and synthetic utility, supported by field-proven insights and established experimental protocols.

Core Compound Identity and Physicochemical Properties

This compound (CAS No. 749932-17-0) is a halogenated aromatic compound whose unique substitution pattern imparts valuable reactivity for the synthesis of complex molecules.[1][2] The presence of a bromine atom, a fluorine atom, and a difluoromethyl group on the benzene ring creates a versatile scaffold for various chemical transformations.

The strategic incorporation of fluorine and difluoromethyl moieties is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.[3] The difluoromethyl group, in particular, serves as a lipophilic hydrogen bond donor, a feature that can significantly influence a drug candidate's interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 749932-17-0 | [1][2] |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Density | 1.676 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.495 | [1] |

| Flash Point | 76.7 °C (170.1 °F) |

Synthesis and Purification: A Representative Protocol

This multi-step synthesis begins with the diazotization of a suitable aniline precursor, followed by a copper-catalyzed bromination.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol:

Step 1: Diazotization of 2-Fluoro-4-(difluoromethyl)aniline

-

To a cooled (0-5 °C) solution of 2-fluoro-4-(difluoromethyl)aniline (1.0 eq) in aqueous hydrobromic acid (48%, 3.0 eq), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline by TLC.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%, 2.0 eq) and heat to 60-70 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour to ensure complete conversion.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of spectra for this specific compound is not publicly available, the expected characteristics can be inferred from data on its isomers and related fluorinated aromatic compounds.[3][6][7][8][9][10][11][12][13][14][15]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic region (7.0-8.0 ppm) showing complex splitting patterns due to H-F and H-H couplings. A triplet for the difluoromethyl proton (CHF₂) around 6.5-7.5 ppm with a characteristic large ¹JHF coupling constant. |

| ¹³C NMR | Aromatic carbons will appear in the 110-160 ppm range, with chemical shifts influenced by the electronegative substituents. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable. The difluoromethyl carbon will appear as a triplet. |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and one for the difluoromethyl group. The aromatic fluorine will likely appear as a multiplet due to coupling with aromatic protons. The difluoromethyl fluorines will appear as a doublet, coupled to the geminal proton. |

| Mass Spec (EI) | The molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound, are expected at m/z 224 and 226. Fragmentation patterns would likely involve the loss of Br and HF. |

| IR Spectroscopy | Characteristic C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching in the aromatic region (1600-1450 cm⁻¹), and strong C-F stretching bands (1350-1000 cm⁻¹). |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. This makes it an invaluable building block for introducing the 2-fluoro-4-(difluoromethyl)phenyl moiety into larger, more complex molecules.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds.[4][13][16][17] this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl and styrenyl compounds, which are common motifs in pharmaceuticals.

Representative Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.

Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a go-to reaction in modern synthetic chemistry.[11] This palladium-catalyzed C-N bond formation allows for the coupling of this compound with a wide range of primary and secondary amines.

Representative Protocol: Buchwald-Hartwig Amination

-

To an oven-dried flask, add a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and the amine (1.2 eq) to the flask.

-

Add an anhydrous solvent like toluene or dioxane.

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

After cooling, quench the reaction, perform an extractive workup, and purify the resulting aryl amine by column chromatography.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors. The compound may cause respiratory irritation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of reactive sites makes it particularly well-suited for use in palladium-catalyzed cross-coupling reactions, providing a reliable route to novel compounds for drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- Organic Syntheses Procedure. (n.d.). 1-bromo-2-fluorobenzene.

- Wikipedia. (2023, October 27). 1-Bromo-4-fluorobenzene.

- NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals.

- BenchChem. (2025). Safety and handling of fluorinated organic compounds.

- The Royal Society of Chemistry. (2018). Supporting Information.

- ChemicalBook. (n.d.). 1-Bromo-2-(difluoromethyl)-4-fluorobenzene(1198171-18-4) 1H NMR.

- BenchChem. (2025). Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide.

- Chambers, R. D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- Wikipedia. (2023, December 1). Buchwald–Hartwig amination.

- The Royal Society of Chemistry. (n.d.). Supporting Information for....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis.

- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 1-Bromo-4-(difluoromethyl)benzene in Organic Synthesis: A Chemist's Guide.

- ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10.

- SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Alfa Chemistry. (n.d.). CAS 1198171-18-4 1-Bromo-2-(difluoromethyl)-4-fluorobenzene.

- YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.

- PubChem. (n.d.). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid.

- ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.

- Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan.

- Purdue University. (n.d.). Fluorine Safety.

- ChemicalBook. (n.d.). 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum.

- PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene.

- PubChem. (n.d.). 1-Bromo-2-fluorobenzene.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97%.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.

- NIST. (n.d.). p-Bromofluorobenzene. WebBook.

- Airgas. (2022, March 15). Fluorine. SDS.

- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- NOAA. (n.d.). FLUORINE. CAMEO Chemicals.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(difluoromethyl)benzene 97%.

- NIST. (n.d.). Benzene, 1-bromo-4-methyl-. WebBook.

- Santa Cruz Biotechnology. (n.d.). 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.

- NIST. (n.d.). p-Bromofluorobenzene. WebBook.

- ChemicalBook. (n.d.). 1-bromo-4-fluoro-2-nitrobenzene(446-09-3)ir1.

- SpectraBase. (n.d.). 1-Bromo-2-(difluoromethyl)benzene - Optional[FTIR] - Spectrum.

- The Royal Society of Chemistry. (2013).

Sources

- 1. 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum [chemicalbook.com]

- 2. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 3. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 1-Bromo-2,4-difluorobenzene(348-57-2) 13C NMR spectrum [chemicalbook.com]

- 8. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR spectrum [chemicalbook.com]

- 9. 1-Bromo-2-(difluoromethyl)-4-fluorobenzene(1198171-18-4) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. azom.com [azom.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR Spectrum [chemicalbook.com]

- 15. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 16. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 17. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

A Predictive Guide to the NMR Spectroscopy of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene

This technical guide provides a detailed predictive analysis of the 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy and comparative analysis with structurally related compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 749932-17-0) is a substituted aromatic compound with significant potential in the synthesis of novel pharmaceutical and agrochemical agents. The presence of multiple fluorine atoms and a bromine atom makes NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. This guide will delve into the anticipated spectral features, providing a foundational understanding for researchers working with this and similar fluorinated molecules.

Molecular Structure and Predicted Coupling Interactions

The unique substitution pattern of this compound dictates a complex yet predictable set of spin-spin coupling interactions that are invaluable for unambiguous spectral assignment.

Figure 1: Predicted spin-spin coupling interactions in this compound.

Predicted 1H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit three distinct signals corresponding to the three aromatic protons and one signal for the difluoromethyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and bromine atoms, and the difluoromethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-Ar | 7.6 - 7.8 | m | |

| H-Ar | 7.4 - 7.6 | m | |

| H-Ar | 7.2 - 7.4 | m | |

| H-CHF2 | 6.6 - 7.0 | t | 2JHF = 50 - 60 Hz |

Rationale for Predictions:

-

Aromatic Protons (H-Ar): The aromatic region will display complex multiplets due to mutual H-H couplings and additional couplings to the fluorine on the ring (3JHF, 4JHF) and the difluoromethyl group (4JHH, 5JHH). The exact assignment of the three aromatic protons would require 2D NMR techniques such as COSY and NOESY.

-

Difluoromethyl Proton (H-CHF2): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms of the difluoromethyl group (2JHF). The chemical shift will be significantly downfield due to the deshielding effect of the adjacent fluorine atoms and the aromatic ring.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will show seven distinct signals. The carbon signals will be split by coupling to fluorine atoms. It is standard practice to run proton-decoupled 13C NMR experiments, so C-H couplings are generally not observed.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-Br | 110 - 115 | d | 2JCF ≈ 20-25 Hz |

| C-F | 160 - 165 | d | 1JCF ≈ 240-250 Hz |

| C-H (Ar) | 125 - 135 | m | |

| C-H (Ar) | 120 - 130 | m | |

| C-H (Ar) | 115 - 125 | d | 2JCF ≈ 20-25 Hz |

| C-CHF2 | 128 - 133 | t | 2JCF ≈ 20-30 Hz |

| CHF2 | 110 - 115 | t | 1JCF ≈ 230-240 Hz |

Rationale for Predictions:

-

C-F: The carbon directly attached to the fluorine on the aromatic ring will exhibit a large one-bond coupling constant (1JCF) and will be significantly downfield.

-

C-Br: The carbon bearing the bromine atom will be influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone.[1] It will also show a smaller two-bond coupling to the adjacent fluorine.

-

CHF2: The difluoromethyl carbon will appear as a triplet due to the one-bond coupling with the two attached fluorine atoms.

-

Aromatic Carbons: The remaining aromatic carbons will show complex splitting patterns due to two- and three-bond couplings to both the ring fluorine and the difluoromethyl fluorine atoms.

Predicted 19F NMR Spectral Data

19F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[2]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-Ar | -110 to -130 | m | |

| CHF2 | -90 to -120 | d | 2JHF = 50 - 60 Hz |

Rationale for Predictions:

-

Aromatic Fluorine (F-Ar): The fluorine atom attached to the aromatic ring is expected to resonate in the typical range for aryl fluorides.[3] The signal will be a complex multiplet due to couplings to the aromatic protons (3JHF, 4JHF) and potentially a smaller long-range coupling to the difluoromethyl group.

-

Difluoromethyl Fluorines (CHF2): The two fluorine atoms of the difluoromethyl group are chemically equivalent and will appear as a single resonance. This signal will be a doublet due to the two-bond coupling to the proton of the same group (2JHF).

Experimental Protocols

For the acquisition of high-quality NMR spectra of this compound, the following experimental setup is recommended:

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H and 13C NMR, if desired for precise chemical shift referencing. For 19F NMR, an external standard like CFCl3 can be used, or the spectrum can be referenced to a known solvent peak.

Data Acquisition Parameters:

-

1H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral width: 12-16 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

13C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral width: 200-250 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or higher, depending on sample concentration.

-

-

19F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~200 ppm, centered around -100 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Conclusion

This predictive guide offers a comprehensive theoretical framework for the 1H, 13C, and 19F NMR spectra of this compound. The anticipated chemical shifts, multiplicities, and coupling constants are grounded in fundamental NMR principles and comparative data from analogous structures. While these predictions provide a strong basis for spectral interpretation, it is imperative to confirm these assignments through experimental data acquisition and, if necessary, advanced 2D NMR techniques. This guide serves as a valuable resource for any scientist or researcher engaged in the synthesis, characterization, or application of this and related fluorinated aromatic compounds.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

PubChem. 1-Bromo-4-fluorobenzene. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, a compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this guide pioneers a robust computational approach, detailing the theoretical framework and practical methodologies for its structural elucidation. We delve into the intricate interplay of steric and electronic effects governed by the bromo, fluoro, and difluoromethyl substituents, offering field-proven insights into the molecule's preferred three-dimensional arrangement. This document serves as a self-validating protocol, empowering researchers to apply these computational strategies to other complex aromatic systems.

Introduction: The Significance of Fluorinated Aromatics

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The unique properties imparted by fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a halogenated aromatic compound that presents a unique substitution pattern, making its structural and conformational analysis crucial for understanding its potential applications.[2] The difluoromethyl group, in particular, is gaining attention as a bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor.[3][4] This guide will elucidate the three-dimensional structure and conformational preferences of this molecule through a detailed computational chemistry workflow.

Predicted Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 1, a fluorine atom at position 2, and a difluoromethyl group at position 4.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃ | [5] |

| Molecular Weight | 225.01 g/mol | [5] |

| CAS Number | 749932-17-0 | [5] |

| Appearance | Liquid (predicted) | [5] |

| Density | 1.676 g/mL at 25 °C (for a similar isomer) | [5] |

| Refractive Index | n20/D 1.495 (for a similar isomer) | [5] |

Conformational Analysis: Unraveling the 3D Landscape

The conformational flexibility of this compound primarily arises from the rotation of the difluoromethyl group around the C-C bond connecting it to the benzene ring. The orientation of this group is influenced by the steric hindrance and electrostatic interactions with the adjacent hydrogen atoms and the distant bromo and fluoro substituents.

The Interplay of Substituent Effects

-

Ortho-Bromo and Fluoro Substituents : The presence of a bulky bromine atom and an electronegative fluorine atom at the ortho position to each other and flanking one side of the ring introduces significant electronic and steric effects. Halogens are generally deactivating towards electrophilic substitution due to their inductive electron withdrawal, but they can also donate electron density through resonance.[6][7] The close proximity of the bromo and fluoro groups will influence the local electronic environment and may cause minor distortions in the benzene ring geometry.

-

Difluoromethyl Group : The difluoromethyl group is a unique substituent with both steric bulk and strong electron-withdrawing properties.[1] It is considered more lipophilic than a methyl group and can participate in hydrogen bonding.[4] Its rotational barrier will be a key determinant of the molecule's overall shape and potential for interaction with other molecules.

Methodologies for Structural and Conformational Elucidation: A Computational Approach

Due to the limited availability of experimental data for this specific molecule, a computational approach using Density Functional Theory (DFT) is the most reliable method for determining its molecular structure and conformational preferences. DFT offers a good balance between accuracy and computational cost for systems of this size.[8]

Computational Workflow

The following workflow outlines the steps to perform a comprehensive conformational analysis of this compound.

Caption: Computational workflow for conformational analysis.

Step-by-Step Experimental Protocols (Computational)

Software: Gaussian 16 or similar quantum chemistry package.[9] Visualization: GaussView, Avogadro, or other molecular visualization software.

Protocol 1: Geometry Optimization

-

Input Structure Generation: Build the 3D structure of this compound using a molecular editor.

-

Method Selection:

-

Functional: B3LYP is a widely used and robust functional for organic molecules.[5] For potentially improved accuracy with non-covalent interactions, a dispersion-corrected functional like ωB97X-D can be considered.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a good starting point for achieving a balance between accuracy and computational cost for molecules containing halogens.[5] For higher accuracy, a triple-zeta basis set like def2-TZVP can be employed.[10][11]

-

-

Calculation Setup:

-

Specify the chosen functional and basis set.

-

Use the Opt keyword in Gaussian to request a geometry optimization.

-

Include Freq to calculate vibrational frequencies in the same job to confirm the optimized structure is a true minimum.

-

-

Execution and Analysis: Run the calculation. A successful optimization will converge to a stationary point on the potential energy surface. The frequency calculation should yield no imaginary frequencies, confirming a local minimum.

Protocol 2: Potential Energy Surface (PES) Scan

-

Define the Dihedral Angle: Identify the dihedral angle corresponding to the rotation of the difluoromethyl group. This is typically defined by four atoms: a hydrogen or fluorine on the difluoromethyl group, the carbon of the difluoromethyl group, the aromatic carbon it's attached to, and an adjacent aromatic carbon.

-

Scan Setup:

-

Execution and Analysis:

-

Run the scan calculation. This will perform a constrained optimization at each step of the dihedral angle rotation.

-

Plot the resulting energy profile (energy vs. dihedral angle) to visualize the rotational barrier. The minima on this curve represent the stable conformers, and the maxima represent the transition states for rotation.[12]

-

Predicted Conformation and Rotational Barrier

Based on the principles of steric and electronic interactions, we can predict the likely conformational preferences of this compound. The rotation of the difluoromethyl group will likely be hindered by the ortho-hydrogen atoms on the benzene ring. The PES scan will quantify this rotational barrier.

The two primary conformations of interest will be where the C-H bond of the difluoromethyl group is either staggered or eclipsed with respect to the plane of the benzene ring. It is hypothesized that the staggered conformations will be the energetic minima to minimize steric clash with the ortho-hydrogens. The energy difference between the most and least stable conformers will define the rotational energy barrier.

Caption: Predicted lowest energy conformation of the molecule.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for determining the molecular structure and conformational landscape of this compound. By leveraging DFT calculations, researchers can gain valuable insights into the three-dimensional properties of this and other complex fluorinated aromatic compounds. The presented workflow provides a robust and scientifically sound protocol that can be readily implemented.

Future work could involve experimental validation of the predicted conformations through techniques such as NMR spectroscopy or X-ray crystallography, should the compound be synthesized and isolated. Furthermore, the computational model can be extended to explore intermolecular interactions and predict crystal packing, which is of significant interest in materials science.

References

-

Ferguson, L. N. (1954). Bromination of Halobenzenes. J. Am. Chem. Soc., 76, 1250. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Q-Chem 5.4 Manual. (n.d.). 10.4 Potential Energy Scans. Q-Chem. [Link]

-

Hashmi, M. A. (2021, February 5). Tutorial 07 | Gaussian PES Scans – Relaxed Scans [Video]. YouTube. [Link]

-

Ni, K., & Zhu, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 983-985. [Link]

-

Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. [Link]

-

Tang, R., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

-

YouTube. (2020, October 5). How to generate conformers of a flexible molecule. [Link]

-

Wagner, F. F., et al. (2016). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Chemical Biology, 11(5), 1348-1355. [Link]

-

Scribd. (n.d.). Understanding Potential Energy Surfaces. [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. [Link]

-

EPFL. (n.d.). 7 Potential Energy Scans and Visualisation of Trajectories. [Link]

-

University of Regensburg. (n.d.). Scanning potential energy surfaces. [Link]

-

Kolář, M. H., & Hobza, P. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50. [Link]

-

PubMed. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50. [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

-

Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. [Link]

-

National Institutes of Health. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. [Link]

-

ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

-

National Institutes of Health. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

-

YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. [Link]

-

PubChem. (n.d.). (Difluoromethyl)benzene. [Link]

-

Reddit. (2023, January 10). Which Basis Set and Functional to use when?[Link]

-

MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. [Link]

-

National Institutes of Health. (n.d.). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. [Link]

-

MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. [Link]

-

YouTube. (2022, February 16). How Aromaticity prevent Rotation of Bond ? | Rotational Barrier | One minute Chemistry. [Link]

-

National Institutes of Health. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 - Google Docs [docs.google.com]

- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 9. youtube.com [youtube.com]

- 10. researchportal.tuni.fi [researchportal.tuni.fi]

- 11. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

safety, handling, and storage of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene

An In-depth Technical Guide on the Safety, Handling, and Storage of 1-Bromo-4-(difluoromethyl)-2-fluorobenzene

Foreword for the Modern Researcher

In the fast-paced environments of pharmaceutical and materials science research, the pressure to innovate can often overshadow the foundational principles of laboratory safety. This guide serves as a detailed dossier on this compound (CAS No. 749932-17-0), a versatile yet hazardous fluorinated building block.[1][2] It moves beyond a simple recitation of safety data sheet (SDS) points, aiming to instill a deeper, more intuitive understanding of the risks involved and the rationale behind the prescribed safety protocols. As a senior application scientist, my objective is not to impose rigid rules but to empower you, the researcher, with the knowledge to make informed, safety-conscious decisions that protect you, your colleagues, and the integrity of your work.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly in drug development and agrochemical research.[2] Its utility stems from the unique reactivity conferred by the bromo, fluoro, and difluoromethyl functional groups.[2] However, these same features contribute to its hazard profile. A comprehensive understanding of its physical and chemical properties is the first step toward safe handling.

1.1: Core Chemical and Physical Properties

The compound is a liquid at room temperature with a density significantly greater than water.[1] Its vapor is also heavier than air, a critical consideration for containment as vapors can accumulate in low-lying areas, posing both an inhalation and a fire hazard.[3][4]

| Property | Value | Source |

| CAS Number | 749932-17-0 | [1] |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.676 g/mL at 25 °C | [1] |

| Flash Point | 76.7 °C (170.1 °F) | [1] |

| Boiling Point | ~136-138 °C at 27 hPa | [4] |

1.2: GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's inherent dangers. The "Warning" signal word indicates a moderate level of hazard.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][5] |

Section 2: Engineering Controls & Personal Protective Equipment (PPE) – A Multi-Layered Defense

The core principle of laboratory safety is to minimize exposure. This is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by robust personal protective equipment.

2.1: The Primacy of Engineering Controls

Reliance on PPE alone is a flawed strategy. The primary defense against exposure to this compound vapors and aerosols is robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must occur inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow is essential to contain the heavy vapors and prevent them from entering the laboratory atmosphere.[3]

-

Ventilation Systems: The laboratory must be equipped with general ventilation that ensures an adequate number of air changes per hour. This provides a secondary level of protection against fugitive emissions.

-

Proximity of Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation where the chemical is handled.[6]

2.2: Personal Protective Equipment (PPE) – The Last Line of Defense

PPE is essential to protect against direct contact and in the event of a spill or failure of engineering controls.

-

Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87 standards must be worn.[7] Given the serious eye irritation risk, it is highly recommended to wear a full-face shield over the goggles, especially when transferring larger quantities or performing operations with a higher splash potential.[5][6]

-

Skin Protection:

-

Gloves: Standard latex or nitrile gloves may not offer sufficient protection against prolonged exposure. Chemical-resistant gloves (e.g., PVC or other validated materials) must be worn. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[5]

-

Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[7]

-

-

Respiratory Protection: In normal use within a functioning fume hood, respiratory protection is not typically required. However, if there is a system failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][6]

Section 3: Standard Operating Protocol for Safe Handling

The following protocol is designed to be a self-validating system for the routine handling of this compound.

3.1: Pre-Operational Safety Checklist

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Ensure the work area is clear of clutter and incompatible materials (strong oxidizing agents, acids, bases).[6][8]

-

Verify the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.

-

Don all required PPE: chemical splash goggles, face shield, appropriate gloves, and a lab coat.

3.2: Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling the compound.

Caption: A standardized workflow for handling this compound.

3.3: Specific Handling Precautions

-

Static Discharge: This compound is a flammable liquid.[5][8] When transferring significant quantities, containers must be grounded and bonded to prevent the buildup of static electricity, which could ignite the vapors.[6] Use only non-sparking tools for any manipulation.[6]

-

Avoid Inhalation: Never handle this chemical on an open bench. The vapors are harmful if inhaled and may cause respiratory irritation.[1][5]

-

Avoid Contact: Skin and eye contact must be strictly avoided as the compound causes irritation.[1][5] If contact occurs, follow the first aid procedures outlined in Section 5.

Section 4: Storage Requirements and Chemical Incompatibility

Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.

4.1: General Storage Conditions

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[6]

-

The storage area must be free of ignition sources such as heat, sparks, or open flames.[6]

-

Protect containers from physical damage and inspect them regularly for leaks.

4.2: Incompatibility

Storing this compound with incompatible materials can lead to dangerous reactions. Simple aromatic halogenated compounds are generally unreactive but can be incompatible with strong agents.[3]

Caption: A logical decision flow for responding to a chemical spill.

5.2: Fire Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. [5]A water spray can be used to cool adjacent containers, but avoid spraying water directly onto the burning liquid pool. * Protective Gear: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5][8]* Hazardous Combustion: Burning may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride. [5][6]

5.3: First Aid Protocols

-

Eye Contact: Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Seek immediate medical attention. [5]* Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with plenty of soap and running water. Seek medical attention if irritation develops or persists. [5]* Inhalation: Remove the victim from the contaminated area to fresh air. Keep the person warm and at rest. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. Never give anything by mouth to an unconscious person. [5]Seek immediate medical attention and show the safety data sheet to the medical professional. [5]

Section 6: Waste Disposal

Disposal of this compound and any materials contaminated with it must be handled with care and in accordance with all regulations.

-

Classification: This chemical is considered a hazardous waste. [8]* Procedure: Collect surplus material and contaminated items (e.g., absorbent material, gloves) in a dedicated, labeled, and sealed container. [3]* Disposal Vendor: Arrange for disposal through a licensed professional waste disposal service. [5]Chemical incineration at an approved facility is a common disposal method. [5]Do not allow the product to enter drains or waterways. [5]

References

- 1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.).

- 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 - Sigma-Aldrich. (n.d.).

- 1-BROMO-4-FLUOROBENZENE - CAMEO Chemicals - NOAA. (n.d.).

- 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013).

- Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2013).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.

- Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Safety - Chemistry LibreTexts. (2020).

- Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).

Sources

- 1. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. hmc.edu [hmc.edu]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromo-4-(difluoromethyl)-2-fluorobenzene for Advanced Research and Development

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group (-CHF2), in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol functionalities. 1-Bromo-4-(difluoromethyl)-2-fluorobenzene, a key building block, provides a versatile platform for introducing this critical moiety into complex aromatic systems. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a fluorine atom influencing the electronic properties of the benzene ring, makes it a highly valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals. This guide offers an in-depth exploration of its commercial availability, physicochemical properties, a plausible synthetic route, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and safety management.

| Property | Value | Source |

| CAS Number | 749932-17-0 | [1][2] |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.676 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.495 | [1] |

| Boiling Point | 189.5 ± 35.0 °C at 760 mmHg | [3][4] |

| Flash Point | 76.7 °C (170.1 °F) | [1] |

| Storage Conditions | 2-8°C, Sealed under an inert atmosphere | [4] |

Commercial Availability and Suppliers

This compound is available from several reputable chemical suppliers, catering to both research and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the smooth progression of research and development projects.

| Supplier | Product Number/Name | Purity | Available Quantities |

| Sigma-Aldrich | 730475 | 97% | 1 g, 5 g |

| Santa Cruz Biotechnology | sc-263303 | Not specified | Research quantities |

| Biosynth | EYB33352 | Not specified | Inquire for details |

| MySkinRecipes | 152496 | 98% | 250 mg, 1 g, 5 g |

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthetic Protocol

Step 1 & 2: Diazotization and Sandmeyer Bromination of 4-Amino-3-fluorobenzotrifluoride

This initial two-step sequence transforms the starting aniline into the corresponding aryl bromide. The Sandmeyer reaction is a well-established and reliable method for this conversion.[5]

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-amino-3-fluorobenzotrifluoride in a mixture of aqueous hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene.

-

Causality behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The Sandmeyer reaction, utilizing a copper(I) catalyst, provides a high-yielding and regioselective method for introducing the bromine atom.[5]

Step 3: Selective Reduction of the Trifluoromethyl Group

The selective reduction of a trifluoromethyl group to a difluoromethyl group can be challenging. However, methodologies utilizing silane-based reducing agents have been developed for such transformations.

-

Reduction:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the crude 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-